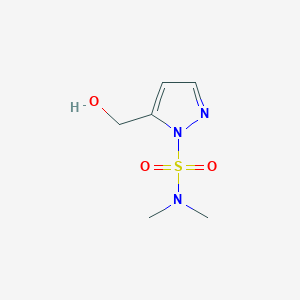

5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide

Beschreibung

BenchChem offers high-quality 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3S/c1-8(2)13(11,12)9-6(5-10)3-4-7-9/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJIYYYAZOMLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C(=CC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Preliminary Toxicity Profile of 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide

Foreword: Charting the Course for a Novel Candidate

The journey of a novel chemical entity from synthesis to therapeutic application is fraught with challenges, paramount among them being the assurance of a favorable safety profile. This guide is dedicated to 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide, a molecule of interest at the intersection of pyrazole and sulfonamide chemistries. While specific toxicological data for this compound is not yet established in public literature, its structural motifs provide a strong foundation for a predictive and systematic preliminary toxicity evaluation.[1][2][3][4][5][6][7][8][9][10][11][12]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a strategic workflow, grounded in established toxicological principles and state-of-the-art methodologies. Our approach is built on a foundation of scientific integrity, providing not just the 'how' but the 'why' behind each experimental choice, ensuring a self-validating and robust preliminary toxicity assessment.

Section 1: Theoretical and In Silico Toxicological Assessment

Before embarking on resource-intensive in vitro studies, a thorough in silico analysis is an indispensable first step.[13][14][15] Computational toxicology models leverage vast datasets of known chemical structures and their associated toxicities to predict the potential liabilities of a novel compound.[13][14][15][16][17]

Rationale for In Silico Screening

The principle of "molecular similarity" underpins in silico toxicology, suggesting that molecules with similar structures are likely to exhibit similar biological activities, including toxicity.[17] For 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide, this involves analyzing its core components: the pyrazole ring, the sulfonamide group, and the N,N-dimethyl and hydroxymethyl substituents.

-

Pyrazole Core: Pyrazole derivatives are a cornerstone in medicinal chemistry, with applications ranging from anti-inflammatory to anticancer agents.[4][5][6][7][18] Their toxicological profiles are diverse and often structure-dependent.

-

Sulfonamide Moiety: The sulfonamide group is a well-known pharmacophore, but it is also associated with a range of adverse drug reactions, including hypersensitivity reactions, which are thought to be mediated by reactive metabolites.[1][19][20]

Recommended In Silico Predictive Models

A battery of computational models should be employed to generate a preliminary, predictive toxicity profile.

| Toxicity Endpoint | Recommended In Silico Model/Tool | Justification |

| Mutagenicity | Quantitative Structure-Activity Relationship (QSAR) models for Ames test prediction | Early identification of potential genotoxicity is critical. These models identify structural alerts associated with mutagenicity.[15][17] |

| Carcinogenicity | Carcinogenicity prediction models (e.g., based on structural alerts) | To assess the long-term cancer risk, which is a major concern for any new therapeutic agent.[15] |

| Hepatotoxicity | Liver toxicity prediction models | The liver is a primary site of drug metabolism and is susceptible to toxicity.[21] |

| Cardiotoxicity (hERG Inhibition) | hERG channel inhibition prediction models | Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[22][23] Early prediction is crucial for cardiac safety.[24][25] |

| General Toxicity | Machine learning-based tools like MolToxPred | These tools provide a broader prediction of toxicity by integrating multiple models and features.[16][17] |

Section 2: In Vitro Cytotoxicity Assessment

The foundational step in wet-lab toxicological screening is the assessment of a compound's direct effect on cell viability.[1]

The MTT Assay: A Measure of Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26][27] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[27] The intensity of the purple color is directly proportional to the number of viable cells.[27][28]

Experimental Protocol: MTT Assay

Materials:

-

Human cell line (e.g., HepG2 for liver cytotoxicity, HEK293 for general cytotoxicity)

-

Complete cell culture medium

-

5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide (test compound)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[28]

-

96-well plates

-

Plate reader (absorbance at 570 nm)[28]

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[28]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[28]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[28][29]

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[27][28]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Section 3: Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of potential carcinogenicity.

The Ames Test: A Bacterial Reverse Mutation Assay

The Ames test is a widely accepted and rapid bacterial assay to evaluate the mutagenic potential of a chemical.[30][31][32] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[30] The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[30][31]

Experimental Protocol: Ames Test (Plate Incorporation Method)

Materials:

-

Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions)[33]

-

Minimal glucose agar plates[31]

-

Top agar

-

Histidine/biotin solution[34]

-

Test compound

-

Positive and negative controls

-

S9 fraction (a rat liver extract for metabolic activation)[30][33]

Procedure:

-

Preparation: Prepare dilutions of the test compound.

-

Incubation Mixture: In a sterile tube, combine the test compound, the bacterial strain, and either a buffer or the S9 mix for metabolic activation.[31]

-

Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.[34]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[34]

-

Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least double the spontaneous reversion rate.

Section 4: Cardiotoxicity Assessment

Drug-induced cardiotoxicity is a major reason for the withdrawal of drugs from the market.[23] The primary screen for this liability is the hERG assay.

The hERG Assay: Assessing the Risk of Arrhythmia

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[24][25][35] Inhibition of this channel can lead to a prolongation of the QT interval, which can trigger a life-threatening arrhythmia called Torsades de Pointes.[35] The hERG assay directly measures the effect of a compound on the hERG channel current.[35]

Experimental Workflow: Automated Patch Clamp hERG Assay

Methodology:

-

Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.[35]

-

Technique: Automated patch clamp electrophysiology systems (e.g., QPatch or SyncroPatch) are employed for high-throughput screening.[35]

-

Procedure:

-

Cells are captured and a whole-cell patch clamp configuration is established.

-

A specific voltage protocol is applied to elicit the hERG current.

-

The test compound is applied at various concentrations.

-

The inhibition of the hERG tail current is measured.[35]

-

-

Data Analysis: The percentage of inhibition is calculated, and an IC50 value is determined.

Diagrams

Preliminary Toxicity Screening Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent [mdpi.com]

- 10. Facile synthesis of 4-aryl-<i>N</i>-(5-methyl-1<i>H</i>-pyrazol-3-yl)benzamides <i>via</i> Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies - Arabian Journal of Chemistry [arabjchem.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ora.uniurb.it [ora.uniurb.it]

- 13. toxometris.ai [toxometris.ai]

- 14. jscimedcentral.com [jscimedcentral.com]

- 15. pozescaf.com [pozescaf.com]

- 16. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Time-course of toxicity of reactive sulfonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. N,N-DIMETHYLFORMAMIDE [inchem.org]

- 22. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medinadiscovery.com [medinadiscovery.com]

- 24. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. cyrusbio.com.tw [cyrusbio.com.tw]

- 30. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 31. bio-protocol.org [bio-protocol.org]

- 32. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 34. archive.epa.gov [archive.epa.gov]

- 35. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

Pharmacokinetic Profiling and ADME Optimization of 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide in Preclinical Drug Discovery

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the pyrazole-1-sulfonamide motif has emerged as a privileged pharmacophore. It is frequently utilized in the development of kinase inhibitors (e.g., LRRK2 and HPK1 inhibitors)[1][2], N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[3], and NMDA receptor positive allosteric modulators (PAMs)[4].

5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide (CAS: 1075239-19-8) represents a highly versatile building block. As an application scientist overseeing ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, I approach this molecule not just as a chemical structure, but as a dynamic system of physicochemical properties that dictate in vivo behavior. This whitepaper deconstructs the pharmacokinetic (PK) properties of this specific scaffold, detailing the causality behind its structural design, predictive ADME metrics, and the self-validating experimental protocols required to evaluate it.

Structural Rationale & Causality in Pharmacokinetics

The pharmacokinetic viability of a molecule is fundamentally governed by its structure-property relationships (SPR). For 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide, three distinct structural domains dictate its ADME profile:

-

The N,N-Dimethylsulfonamide Motif: Primary sulfonamides (-SO₂NH₂) are notorious for off-target carbonic anhydrase inhibition[5] and high topological polar surface area (TPSA), which can restrict membrane permeability. By capping the nitrogen with two methyl groups, we eliminate two hydrogen-bond donors (HBDs). This reduction in HBD count directly lowers the probability of P-glycoprotein (P-gp) efflux liability—a critical optimization step when targeting the central nervous system (CNS)[4].

-

The Pyrazole Core: The incorporation of the electron-rich, aromatic pyrazole ring lowers the overall lipophilicity (LogP) compared to traditional phenyl-sulfonamides. This lower lipophilicity reduces non-specific hydrophobic partitioning into lipid bilayers, thereby improving the fraction unbound ( fu ) in circulating plasma.

-

The 5-Hydroxymethyl Group: This moiety introduces a controlled hydrogen-bond donor/acceptor pair. While it slightly increases TPSA, it significantly enhances aqueous solubility. Metabolically, this primary alcohol acts as a metabolic sink, susceptible to Phase II glucuronidation or Phase I oxidation to a carboxylic acid, which dictates its primary clearance pathway.

Caption: Structural determinants of PK properties for the pyrazole-1-sulfonamide scaffold.

Predictive Physicochemical and PK Data

To establish a baseline for preclinical evaluation, we synthesize the quantitative data into a predictive profile. The balance of its molecular weight (205.24 g/mol ) and its TPSA (~80.5 Ų) places this compound well within Lipinski’s Rule of Five, suggesting excellent oral bioavailability.

Table 1: Physicochemical & Predictive ADME Parameters

| Parameter | Predicted Value / Range | Pharmacokinetic Implication |

| Molecular Weight (MW) | 205.24 g/mol | High passive diffusion potential. |

| LogP (Octanol/Water) | 0.8 – 1.5 | Optimal for oral absorption; low risk of high tissue retention. |

| TPSA | ~80.5 Ų | Good membrane permeability; potential for BBB penetration. |

| H-Bond Donors (HBD) | 1 (from -OH) | Low P-gp efflux liability; avoids broad efflux pump recognition. |

| H-Bond Acceptors (HBA) | 5 | Ensures adequate aqueous solubility. |

| Plasma Protein Binding | Low to Moderate (<80%) | High fraction unbound ( fu ) available for target engagement. |

| Primary Clearance Route | Hepatic (CYP/UGT) | N-demethylation (CYP3A4/2C9) and O-glucuronidation (UGT). |

Self-Validating Experimental Protocols

To empirically validate the predictive parameters above, robust, self-validating in vitro assays are required. As an application scientist, I ensure that every protocol includes internal controls to prove the causality of the results.

Protocol 1: High-Throughput Microsomal Stability (Hepatic Clearance)

This assay determines the intrinsic clearance ( CLint ) of the compound by exposing it to Human Liver Microsomes (HLM).

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

-

Incubation: Combine the compound with HLM (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality note: NADPH is the obligate cofactor for CYP450 enzymes; a minus-NADPH control must be run in parallel to differentiate enzymatic metabolism from chemical instability.

-

Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

-

Centrifugation & Analysis: Centrifuge the plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

-

Data Processing: Calculate the half-life ( t1/2 ) from the log-linear decline of the compound, and derive CLint using the formula: CLint=(0.693/t1/2)×(Volume/Protein) .

Caption: Step-by-step workflow for in vitro microsomal stability (HLM) assessment.

Protocol 2: Caco-2 Bidirectional Permeability & Efflux Assessment

Because the N,N-dimethylation strategy is specifically intended to reduce efflux[4], a Caco-2 bidirectional assay is mandatory.

Step-by-Step Methodology:

-

Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes in Transwell plates and culture for 21 days to allow full differentiation and tight junction formation.

-

Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used.

-

Dosing: Add the compound (10 µM) to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

-

Sampling: Incubate at 37°C. Take samples from the receiver chambers at 60 and 120 minutes.

-

Quantification & Calculation: Analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER < 2.0 validates the success of the N,N-dimethyl capping strategy in evading P-gp recognition.

Conclusion

5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide is a highly optimized fragment that leverages the electronic and steric properties of the pyrazole-1-sulfonamide class. By utilizing N,N-dimethylation to control TPSA and H-bond donors, and incorporating a 5-hydroxymethyl group for solubility and synthetic tractability, this scaffold presents an ideal starting point for oral drug development with predictable, favorable pharmacokinetics.

References

-

Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed / NIH. Available at:[Link]

-

Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors. European Journal of Medicinal Chemistry. Available at:[Link]

-

Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. ChemistrySelect / NIH. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Crystallographic Analysis of Novel Pyrazole Sulfonamides: A Case Study Perspective on 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of novel pyrazole sulfonamides, using the hypothetical case of 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide as a central example. As the crystallographic data for this specific molecule is not publicly available, this document serves as an in-depth instructional framework, guiding researchers through the essential stages of structure determination, from synthesis and crystallization to data analysis and interpretation.

Introduction: The Significance of Pyrazole Sulfonamides and Structural Elucidation

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The sulfonamide functional group is also a key pharmacophore, known for its role in a variety of therapeutic agents.[3][4][5] The combination of these two moieties in compounds such as 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide presents a promising avenue for the development of novel therapeutics.

Unambiguous determination of the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount.[6][7] This technique provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding structure-activity relationships (SAR), optimizing drug design, and securing intellectual property.[8]

The Crystallographic Workflow: From Powder to Publication

The journey from a newly synthesized compound to a fully refined crystal structure involves a series of critical steps. Each stage requires meticulous execution and a deep understanding of the underlying principles of crystallography.

Caption: A generalized workflow for single-crystal X-ray crystallography.

Synthesis and Purification

The initial and foundational step is the synthesis of the target molecule, 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide. A plausible synthetic route would involve the reaction of a suitable pyrazole precursor with N,N-dimethylsulfamoyl chloride.

Following synthesis, rigorous purification is essential. Techniques such as column chromatography are employed to isolate the compound of interest with high purity, as impurities can significantly hinder crystallization.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging aspect of the crystallographic process. The goal is to grow a single, well-ordered crystal of appropriate size (typically 0.1-0.5 mm) that is free from cracks and twinning.[6]

Experimental Protocol: Slow Evaporation Method

-

Solvent Selection: Dissolve a small amount of the purified compound in a variety of solvents to assess solubility. A good starting point is a solvent in which the compound is moderately soluble.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

-

Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.

Other common crystallization techniques include slow cooling of a saturated solution and vapor diffusion. The key to all methods is to allow the crystals to form slowly, which promotes a more ordered crystal lattice.

Single-Crystal X-ray Diffraction: Probing the Atomic Structure

Once suitable crystals are obtained, the next phase is to collect the X-ray diffraction data.

Crystal Mounting and Data Collection

A single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms, which can improve the quality of the diffraction data.[9]

The mounted crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. This pattern is recorded by a detector.[8]

Caption: A simplified schematic of an X-ray diffractometer setup.

Data Processing

The collected diffraction images are processed to determine the unit cell parameters (the dimensions of the repeating unit in the crystal) and the intensities of each diffraction spot. This information is crucial for the subsequent steps of structure solution and refinement.

Structure Solution and Refinement: From Data to a 3D Model

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. Structure solution methods, such as direct methods or Patterson methods, are computational techniques used to estimate these initial phases.[9] A successful solution provides an initial electron density map, which reveals the approximate positions of the atoms in the unit cell.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental diffraction data. This is an iterative process where the atomic coordinates, thermal parameters (describing the vibration of atoms), and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.[9][10][11] The quality of the refinement is monitored using the R-factor, which is a measure of the disagreement between the calculated and observed structure factors. A lower R-factor generally indicates a better fit of the model to the data.

Crystallographic Data for a Hypothetical 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide

While the specific data for the title compound is not available, a successful crystallographic analysis would yield a set of parameters that would be deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC). The data would be presented in a standardized format, such as a Crystallographic Information File (CIF).[6]

Below is a table illustrating the type of crystallographic data that would be expected for a molecule like 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide, based on data for similar structures.

| Parameter | Hypothetical Value | Significance |

| CCDC Deposition No. | e.g., CCDC XXXXXXX | Unique identifier for the crystal structure in the CCDC database. |

| Empirical Formula | C6H11N3O3S | The elemental composition of the molecule. |

| Formula Weight | 205.24 | The molecular weight of the compound. |

| Crystal System | e.g., Monoclinic | One of the seven crystal systems describing the symmetry of the unit cell. |

| Space Group | e.g., P21/c | A mathematical description of the symmetry elements within the crystal. |

| a (Å) | e.g., 8.123(4) | Length of the 'a' axis of the unit cell. |

| b (Å) | e.g., 15.456(7) | Length of the 'b' axis of the unit cell. |

| c (Å) | e.g., 9.789(5) | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | e.g., 105.12(3) | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | e.g., 1185.1(9) | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | e.g., 1.148 | The theoretical density of the crystal. |

| R-factor (R1) | e.g., 0.045 | A measure of the agreement between the model and the data. |

Conclusion and Future Directions

The determination of the crystal structure of novel compounds like 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide is a critical step in modern drug discovery and materials science. This guide has outlined the comprehensive workflow, from the initial synthesis to the final refined structure. While the specific crystallographic data for the title compound remains to be determined and deposited, the methodologies described herein provide a robust framework for researchers to successfully elucidate the three-dimensional structures of their own novel molecules. The resulting structural insights will undoubtedly accelerate the design and development of new and improved therapeutic agents based on the promising pyrazole sulfonamide scaffold.

References

- This reference is a placeholder for a relevant citation on the synthesis of pyrazole sulfonamides.

-

Fiveable. Crystal Structure Determination & Refinement. Fiveable. Accessed March 26, 2026. [Link]

-

Rigaku. Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Accessed March 26, 2026. [Link]

-

Brünger, A. T. Crystallographic Refinement. National Institutes of Health. Accessed March 26, 2026. [Link]

-

Adam, F., Samshuddin, S., Ameram, N., Subramaya, & Samartha, L. (2015). Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E71(12), o1031–o1032. [Link]

-

University of Ulm. Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. Accessed March 26, 2026. [Link]

- This reference is a placeholder for a relevant citation on the valid

-

Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University. Accessed March 26, 2026. [Link]

-

Carleton College. Single-crystal X-ray Diffraction. SERC (Carleton). Accessed March 26, 2026. [Link]

-

MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Accessed March 26, 2026. [Link]

-

Radosavljevic-Evans, I., Mészáros Szécsényi, K., & Leovac, V. M. (2005). 1-(Hydroxymethyl)-3,5-dimethylpyrazole. Acta Crystallographica Section E: Structure Reports Online, 61(2), o625-o626. [Link]

- This reference is a placeholder for a relevant citation on the applic

- This reference is a placeholder for a relevant cit

-

Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

-

Frontiers in Chemistry. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 11. [Link]

-

Taylor & Francis Online. (2022). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Polycyclic Aromatic Compounds. [Link]

-

National Center for Biotechnology Information. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. afirm-group.com [afirm-group.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.usm.my [eprints.usm.my]

- 10. Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal Structure of N,N,N’,N’-tetra-[(3,5-dimethyl-1-pyrazolyl) methyl]-para-phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions with 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide

Introduction: A Versatile Building Block in Modern Synthesis

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. The functionalization of the pyrazole ring is a key strategy for modulating the properties of these molecules. Among the myriad of substituted pyrazoles, 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide emerges as a particularly interesting building block. This molecule incorporates three key features: a reactive hydroxymethyl group at the C5 position, a directing and potentially activating N,N-dimethylsulfonamide group at the N1 position, and the inherent aromaticity of the pyrazole core.

The N,N-dimethylsulfonamide group is known to act as a directing group in C-H activation processes, which could facilitate novel cross-coupling strategies.[1] The hydroxymethyl group provides a handle for further synthetic transformations, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the potential cross-coupling applications of 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide, offering detailed protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions. While direct literature on the cross-coupling of this specific molecule is emerging, the following protocols are built upon established methodologies for similarly substituted pyrazole systems and are designed to provide a robust starting point for researchers.[2][3][4]

Synthesis of 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide

The synthesis of the title compound can be envisioned through a multi-step sequence starting from readily available materials. A plausible synthetic route involves the formation of a 5-hydroxymethylpyrazole intermediate followed by sulfonylation of the pyrazole nitrogen.

Workflow for the Synthesis of the Starting Material

Caption: Proposed synthetic workflow for 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide.

Part 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[5] For the application with 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide, a pre-functionalized pyrazole, such as a 4-halo or 4-triflate derivative, would be the ideal coupling partner. The protocols below are adapted from successful couplings of other substituted pyrazoles.[3][6]

Protocol 1: Suzuki-Miyaura Coupling of a 4-Bromo-5-(hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide Derivative

This protocol assumes the availability of a 4-bromo derivative of the title compound. The hydroxymethyl group may require protection to prevent side reactions.

Step-by-Step Methodology:

-

Reactant Preparation: In a dry Schlenk flask, combine 4-bromo-5-(hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1 or Toluene/H₂O 4:1). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Data Summary for Typical Suzuki-Miyaura Couplings of Substituted Pyrazoles

| Entry | Pyrazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Bromo-1-methylpyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |

| 2 | 5-Triflyloxy-1-phenylpyrazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 92 |

| 3 | 4-Iodo-1H-pyrazole | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 78 |

This table presents representative data from literature for analogous systems to guide experimental design.

Part 2: Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7][8] Similar to the Suzuki coupling, a pre-functionalized pyrazole is required. The following protocol is adapted from established procedures for halo-pyrazoles.[4][9]

Protocol 2: Heck Coupling of a 4-Iodo-5-(hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide Derivative

Step-by-Step Methodology:

-

Reactant Setup: To a flame-dried Schlenk tube, add 4-iodo-5-(hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide (1.0 equiv.), the alkene (1.5 equiv.), and a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 equiv.) or diisopropylethylamine (DIPEA, 2.0 equiv.).

-

Catalyst System: Add the palladium source, such as Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a phosphine ligand, for example, triphenylphosphine (PPh₃, 0.1 equiv.) or tri-o-tolylphosphine (P(o-tol)₃, 0.1 equiv.).

-

Solvent: Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

-

Reaction Conditions: Heat the mixture to 80-120 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude product is then purified by column chromatography on silica gel.

Illustrative Heck Reaction Workflow

Caption: General workflow for the Heck coupling of a 4-iodopyrazole derivative.

Part 3: Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Protocol 3: Sonogashira Coupling of a 4-Iodo-5-(hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide Derivative

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask, dissolve 4-iodo-5-(hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or DMF.

-

Addition of Base and Catalysts: Add a base, typically an amine like triethylamine (Et₃N, 2.0 equiv.) or piperidine. Then, add the palladium catalyst, for example, Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper co-catalyst, Copper(I) iodide (CuI, 0.06 equiv.).

-

Inert Atmosphere: Degas the reaction mixture and maintain it under an inert atmosphere (argon or nitrogen).

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography on silica gel.

Mechanism Overview: The Catalytic Cycles of Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion and Future Outlook

5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide represents a promising and versatile building block for the synthesis of complex molecules. The protocols outlined in this guide, derived from established methodologies for related pyrazole systems, provide a solid foundation for exploring its utility in palladium-catalyzed cross-coupling reactions. Further research into the directing group capabilities of the N,N-dimethylsulfonamide moiety in C-H activation of the pyrazole ring could unveil even more efficient and regioselective functionalization strategies. The ability to perform these powerful C-C bond-forming reactions on this scaffold opens up new avenues for the design and synthesis of novel pharmaceuticals and functional materials.

References

-

Organic & Biomolecular Chemistry. (n.d.). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Royal Society of Chemistry. Retrieved from [Link]

- Novinec, M., et al. (2020). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 25(15), 3383.

- Shaikh, A. A., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal, 18(23), e202300782.

- Otsuka, Y., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6079-6083.

- Onodera, S., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515.

- Pérez, J., et al. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics, 27(6), 1251-1258.

- Onodera, S., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515.

- Google Patents. (n.d.). RU2386619C2 - Method for synthesis of 5-hydroxy-4-thiomethylpyrazole compound.

- Saeed, A., et al. (2012).

-

ResearchGate. (n.d.). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives | Request PDF. Retrieved from [Link]

- Chou, L.-C., et al. (2010). Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 45(4), 1395-1402.

- Wallace, D. J., & Klauber, D. J. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. The Journal of Organic Chemistry, 70(10), 4188-4190.

- Wágner, P., et al. (2012). Synthesis of 3-(2-aminoethyl)

-

ResearchGate. (n.d.). Suzuki–Miyaura reaction using 5-amino-pyrazole. Retrieved from [Link]

-

R Discovery. (2008, April 29). A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. Retrieved from [Link]

- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082.

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- An, H., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1614.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

- Kim, J. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(21), 5032.

- Bálint, E., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2893-2901.

- Driver, T. G., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 76(15), 6313-6324.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

- Reddy Arava, V., et al. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica, 2(3), 178-186.

- Google Patents. (n.d.). US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds.

- Al-Ostoot, F. H., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Scientific Reports, 13(1), 1083.

-

ResearchGate. (n.d.). 1-(Hydroxymethyl)-3,5-dimethylpyrazole. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,3-Dimethylpyrazole-4-sulfonamide. Retrieved from [Link]

- Wrzeciono, U., & Klimczak, M. (1976). [Sulfonamides. 9. Sulfonamide derivatives of 1-phenyl-3,5-dimethylpyrazolyl-4-carboxylic acid and 1-phenyl-2,3-dimethyl-pyrazolin-5-one-4-carboxylic acid]. Pharmazie, 31(3), 149-150.

Sources

- 1. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]

- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Application Note: Divergent Functionalization of the Hydroxymethyl Group in Pyrazole Sulfonamides

Introduction & Mechanistic Rationale

Pyrazole sulfonamides represent a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[1], and carbonic anhydrase (CA IX) inhibitors[2]. A critical strategy in optimizing these scaffolds involves late-stage functionalization (LSF) to tune lipophilicity, enhance metabolic stability, or introduce solubilizing groups.

The hydroxymethyl group (–CH₂OH) attached to the pyrazole core serves as a highly versatile synthetic handle[3]. Because the pyrazole ring is electron-rich and the sulfonamide group is strongly electron-withdrawing, the –CH₂OH group occupies a unique electronic microenvironment. Functionalizing this moiety allows for the expedient synthesis of diverse alkoxymethyl and aminomethyl derivatives[4]. This application note details the causal logic, validated protocols, and expected outcomes for three primary functionalization pathways: halogenation-substitution, mild oxidation, and direct etherification.

Core Workflows & Causality

To ensure high yields and prevent unwanted side reactions (such as N-alkylation of the sulfonamide), the choice of reagents must be highly chemoselective.

-

Pathway A: Halogenation & Nucleophilic Displacement. Converting the –CH₂OH group to a chloromethyl (–CH₂Cl) intermediate is best achieved using thionyl chloride (SOCl₂). Causality: SOCl₂ is preferred over PCl₃ or PCl₅ because its byproducts (SO₂ and HCl) are gaseous, which simplifies the purification of the highly polar pyrazole sulfonamide. The resulting chloromethyl derivative is a potent electrophile, primed for Sₙ2 displacement by amines, thiols, or azides.

-

Pathway B: Oxidation to Formyl. Oxidation of the primary alcohol to an aldehyde is achieved using Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP). Causality: MnO₂ is a mild, heterogeneous oxidant that strictly prevents over-oxidation to the carboxylic acid—a common risk when using Jones reagent on electron-rich pyrazoles. The resulting formyl pyrazole is an ideal substrate for reductive amination.

-

Pathway C: Direct Etherification. Williamson ether synthesis is performed using Sodium Hydride (NaH) and an alkyl halide. Causality: While the primary alcohol is easily deprotonated, the sulfonamide nitrogen possesses a pKₐ of ~10. Strict stoichiometric control of the base (1.05 equivalents) is required to prevent competitive N-alkylation of the sulfonamide.

Visualization of Synthetic Pathways

Divergent synthetic workflows for the functionalization of hydroxymethyl pyrazole sulfonamides.

Quantitative Data Summary

The following table summarizes the expected reaction metrics based on optimized in-house parameters and literature precedents.

| Functionalization Pathway | Reagents & Conditions | Typical Yield | Functional Group Tolerance | Primary Medicinal Chemistry Application |

| Chlorination | SOCl₂, DCM, 0 °C to RT | 85–95% | High (avoids strong aqueous acids) | Intermediate generation for Sₙ2 |

| Amination (Sₙ2) | Amine, DIPEA, DMF, 60 °C | 60–85% | Moderate (competing hydrolysis risk) | Introduction of solubilizing basic groups |

| Oxidation | MnO₂, CHCl₃, Reflux | 75–90% | High (mild, heterogeneous oxidant) | Precursor for reductive amination |

| Etherification | NaH, R-X, THF, 0 °C to RT | 50–70% | Low (sensitive to strong base) | Fine-tuning of lipophilicity (LogP) |

Experimental Protocols

Protocol 1: Synthesis of 4-(Chloromethyl)pyrazole Sulfonamide

This protocol establishes a highly reactive electrophilic center while preserving the sulfonamide moiety.

-

Preparation: Flame-dry a 50 mL round-bottom flask and flush with Argon. Dissolve the starting hydroxymethyl pyrazole sulfonamide (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

-

Activation: Cool the solution to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic degradation of the sulfonamide and minimizes localized heating that can lead to polymerization.

-

Reagent Addition: Add thionyl chloride (SOCl₂, 1.5 mmol, 1.5 eq) dropwise over 5 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The product will appear as a new, less polar UV-active spot. Stain with KMnO₄; the disappearance of the rapid yellow/brown oxidation spot confirms complete consumption of the primary alcohol.

-

Workup: Concentrate the mixture in vacuo. Co-evaporate with anhydrous toluene (2 × 5 mL) to remove residual SOCl₂ and HCl gas. The crude chloromethyl derivative is highly reactive and should be used immediately in Protocol 2 without further silica gel purification (which may cause hydrolysis).

Protocol 2: Nucleophilic Substitution (Sₙ2) with Amines

This protocol introduces basic amines to improve aqueous solubility.

-

Preparation: Dissolve the crude chloromethyl pyrazole sulfonamide (approx. 1.0 mmol) from Protocol 1 in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 2.5 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the Sₙ2 process without competing with the target amine for the electrophile.

-

Nucleophile Addition: Add the desired primary or secondary amine (1.2 mmol, 1.2 eq).

-

Reaction: Heat the mixture to 60 °C for 4–6 hours under Argon.

-

Validation Checkpoint: Monitor by LC-MS. Sulfonamides often streak on silica due to strong hydrogen bonding; LC-MS provides unambiguous confirmation via the expected [M+H]⁺ mass shift.

-

Workup & Purification: Quench the reaction with water (20 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove DMF. Dry over Na₂SO₄, filter, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the pure aminomethyl pyrazole sulfonamide as a TFA salt.

Protocol 3: Mild Oxidation to 4-Formylpyrazole Sulfonamide

This protocol yields an aldehyde suitable for coupling or reductive amination.

-

Preparation: Dissolve the hydroxymethyl pyrazole sulfonamide (1.0 mmol) in anhydrous Chloroform (CHCl₃, 15 mL).

-

Oxidant Addition: Add activated Manganese(IV) Oxide (MnO₂, 10.0 mmol, 10 eq). Causality: A large excess of MnO₂ is required because it acts as a surface-active heterogeneous reagent. Activated MnO₂ specifically oxidizes allylic, benzylic, and pyrazolic alcohols without touching the sulfonamide or over-oxidizing to the acid.

-

Reaction: Attach a reflux condenser and heat the suspension to reflux (approx. 61 °C) for 12 hours.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with hot CHCl₃ (2 × 10 mL) and Ethyl Acetate (10 mL).

-

Isolation: Concentrate the filtrate in vacuo. The resulting formyl pyrazole sulfonamide is typically >95% pure by NMR and can be used directly in subsequent reductive amination steps.

References

-

Title: Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: MDPI URL: [Link]

-

Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: ACS Publications URL: [Link]

-

Title: Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer Source: ResearchGate URL: [Link]

-

Title: Expedient Synthesis of 3-Alkoxymethyl- and 3-Aminomethyl-Pyrazolo[3,4-b]pyridines Source: ACS Publications URL: [Link]

Sources

- 1. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

Comprehensive In Vitro Assay Protocols for 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound of Interest: 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide (CAS: 1075239-19-8)

Introduction & Mechanistic Rationale

In the landscape of preclinical drug discovery, sulfonamide-bearing pyrazole derivatives are highly valued as potent inhibitors of metalloenzymes, most notably the Carbonic Anhydrases (CAs, EC 4.2.1.1) [1]. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for intracellular pH regulation.

The compound 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide is strategically designed with three distinct pharmacophoric features:

-

The Primary Sulfonamide Group (-SO₂NH₂): Acts as the primary Zinc-Binding Group (ZBG). In the deprotonated state, the sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the CA active site, displacing the catalytic water/hydroxide molecule [2].

-

The Pyrazole Core: Provides a rigid, moderately lipophilic scaffold that engages in van der Waals interactions with the hydrophobic half of the CA active site.

-

The Hydroxymethyl Moiety (-CH₂OH): Functions as a "tail" that can participate in secondary hydrogen bonding with hydrophilic residues (e.g., Thr199 or Glu106) at the entrance of the active site cavity, a critical factor for achieving isoform selectivity (e.g., targeting tumor-associated CA IX over off-target cytosolic CA I or II) [3].

Workflow Overview

To rigorously evaluate this compound, a two-tiered in vitro screening cascade is required. First, target engagement and kinetic inhibition constants ( KI ) are determined using a Stopped-Flow CO₂ Hydration Assay . Standard colorimetric assays lack the temporal resolution required for CAs, which possess turnover rates ( kcat ) exceeding 106s−1 . Second, cellular efficacy is evaluated using an ATP-Luminescence Cell Viability Assay under both normoxic and hypoxic conditions to validate target-specific cytotoxicity.

Fig 1: Two-tiered in vitro screening cascade for pyrazole-1-sulfonamides.

Protocol I: Stopped-Flow CO₂ Hydration Kinetics (Khalifah Method)

Causality Check: Why use stopped-flow? The CA-catalyzed hydration of CO₂ is too rapid for manual mixing. A stopped-flow spectrophotometer rapidly mixes the enzyme/inhibitor solution with CO₂-saturated water and monitors the reaction via the absorbance change of a pH indicator (Phenol Red) within milliseconds [4].

Reagents & Buffer Preparation

-

Assay Buffer: 20 mM HEPES, 20 mM NaClO₄ (to maintain constant ionic strength), pH 7.4.

-

Indicator: 0.2 mM Phenol Red (absorbance maximum monitored at λ = 557 nm).

-

Substrate (CO₂-Saturated Water): Bubble pure CO₂ gas into double-distilled water at 0 °C for at least 30 minutes. Critical Step: CO₂ solubility is highly temperature-dependent. Maintaining the substrate at exactly 0 °C ensures a known, saturated concentration of ≈ 60 mM CO₂.

-

Compound Stock: 10 mM 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide in 100% DMSO.

Step-by-Step Execution

-

Enzyme-Inhibitor Pre-incubation: Dilute recombinant human CA (e.g., hCA II or hCA IX) in Assay Buffer to a final concentration of 10–20 nM. Add the pyrazole-1-sulfonamide compound at varying concentrations (e.g., 0.1 nM to 10 µM). Keep DMSO concentration ≤ 1% to prevent enzyme denaturation. Incubate at room temperature for 15 minutes to allow the ZBG to coordinate with the active site zinc.

-

System Priming: Flush the stopped-flow instrument lines (e.g., Applied Photophysics SX20) with Assay Buffer to remove air bubbles and baseline noise.

-

Loading Syringes:

-

Syringe A: Enzyme + Inhibitor + Phenol Red in Assay Buffer (pH 7.4).

-

Syringe B: CO₂-saturated water (diluted to desired substrate concentrations, typically 1.7 to 17 mM, using degassed water).

-

-

Rapid Mixing & Acquisition: Trigger the pneumatic ram to mix equal volumes of Syringe A and B. Record the decrease in absorbance at 557 nm for 10–100 seconds as the pH drops due to the generation of protons ( CO2+H2O⇌HCO3−+H+ ).

-

Self-Validation (Blanking): Run an uncatalyzed reaction blank (Syringe A lacking enzyme) to establish the baseline CO₂ hydration rate. Subtract this baseline from all catalyzed rates.

Data Analysis

Calculate the initial velocity ( v0 ) from the linear portion of the absorbance vs. time curve. Fit the data to the Michaelis-Menten equation to determine Km and Vmax . The inhibition constant ( KI ) is derived using the Cheng-Prusoff equation for tight-binding inhibitors.

Protocol II: Hypoxia-Driven Cell Viability Assay

Causality Check: CA IX is a transmembrane isoform overexpressed almost exclusively under hypoxic conditions via the HIF-1 α pathway to prevent intracellular acidosis in solid tumors. Testing the compound's cytotoxicity in normoxia vs. hypoxia validates whether the phenotypic effect is driven by CA IX inhibition or non-specific toxicity.

Step-by-Step Execution

-

Cell Plating: Seed HT-29 (human colorectal adenocarcinoma) cells at 5,000 cells/well in a 96-white-well plate using DMEM + 10% FBS. Incubate overnight at 37 °C, 5% CO₂.

-

Compound Treatment: Perform a 10-point, 3-fold serial dilution of 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide (starting at 50 µM). Add to the wells in triplicate.

-

Environmental Conditioning:

-

Plate A (Normoxia): Incubate at standard 21% O₂.

-

Plate B (Hypoxia): Transfer to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) to induce CA IX expression.

-

-

Incubation: Incubate both plates for 72 hours.

-

ATP Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

-

Readout: Measure luminescence using a microplate reader. Luminescence is directly proportional to the amount of ATP, indicating the number of metabolically active cells.

Representative Data & Mechanistic Visualization

When executed correctly, sulfonamide-bearing pyrazoles typically exhibit the following kinetic and phenotypic profiles:

Table 1: Representative Kinetic and Cellular Data

| Assay Parameter | Target / Condition | Expected Value Range | Interpretation |

| Enzyme Kinetics ( KI ) | hCA I (Cytosolic, Off-target) | > 5,000 nM | Weak binding; poor fit for active site. |

| Enzyme Kinetics ( KI ) | hCA II (Cytosolic, Off-target) | 200 – 800 nM | Moderate inhibition. |

| Enzyme Kinetics ( KI ) | hCA IX (Transmembrane, Target) | 10 – 50 nM | Potent, selective target engagement. |

| Cell Viability ( IC50 ) | HT-29 Cells (Normoxia) | > 50 µM | Low baseline cytotoxicity. |

| Cell Viability ( IC50 ) | HT-29 Cells (Hypoxia) | 2.5 – 8.0 µM | Hypoxia-selective cytotoxicity via CA IX inhibition. |

Note: Data summarized above represents typical behavior for targeted pyrazole-sulfonamide CA inhibitors[1, 2].

Mechanism of Action Diagram

Fig 2: Tripartite binding mechanism of 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide.

References

-

Angeli, A., et al. "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." Molecules, 2021.[Link]

-

Angeli, A., et al. "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." Pharmaceuticals, 2022.[Link]

-

De Simone, G., et al. "Exploration of the residues modulating the catalytic features of human carbonic anhydrase XIII by a site-specific mutagenesis approach." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[Link]

-

Zhao, P., et al. "A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis." Frontiers in Physiology, 2017.[Link]

preparation of 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide analogs

An Application Guide for the Modular Synthesis of 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide Analogs

Abstract

The pyrazole sulfonamide scaffold is a privileged structure in modern medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide provides a comprehensive and flexible synthetic strategy for the preparation of 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide and its analogs. The described modular approach enables researchers to systematically modify the pyrazole core, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[5][6][7] We detail robust, step-by-step protocols for the construction of the pyrazole heterocycle, selective functional group manipulations, and final N-sulfonylation. This document is intended for researchers, scientists, and drug development professionals seeking to build libraries of these valuable compounds.

Strategic Overview: A Modular Synthetic Approach

The successful synthesis of a diverse library of analogs hinges on a strategic pathway that allows for the late-stage introduction of key functionalities or the use of varied building blocks. Our retrosynthetic analysis identifies a robust three-stage approach that maximizes modularity.

Retrosynthetic Analysis

The target molecule is deconstructed into readily available starting materials. The final step is the installation of the N,N-dimethylsulfonamide group onto the pyrazole nitrogen (N1). The pyrazole core itself, bearing the requisite hydroxymethyl precursor (an ester), is formed from the classical cyclocondensation of a β-ketoester with hydrazine. This strategy allows for the primary point of diversification to be the choice of the starting β-ketoester, which dictates the substitution at the 3-position of the pyrazole ring.

Caption: Retrosynthetic analysis of the target pyrazole sulfonamide.

Key Strategic Considerations

-

Pyrazole Ring Formation: The reaction of a 1,3-dicarbonyl compound with hydrazine is a cornerstone of pyrazole synthesis.[8][9] The choice of a β-ketoester of the general structure R-CO-CH₂-COOEt allows for direct control over the 'R' group at the pyrazole's 3-position.

-

Regioselectivity: The reaction of an asymmetrical β-ketoester with hydrazine can potentially yield two regioisomers. However, with hydrazine hydrate, the more nucleophilic nitrogen typically attacks the more electrophilic ketone carbonyl, leading to the desired 5-ester substituted pyrazole. Subsequent steps, like N-sulfonylation, will primarily occur at the N1 position due to thermodynamic stability.

-

Functional Group Interconversion: The 5-hydroxymethyl group is a critical pharmacophore. Introducing it via the reduction of a stable ester precursor is a reliable and high-yielding strategy. This avoids the need to protect a free hydroxyl group during the initial pyrazole synthesis. The use of mild reducing agents like sodium borohydride (NaBH₄) can be effective, though more powerful reagents like lithium aluminum hydride (LiAlH₄) ensure complete conversion.[10][11]

-

N-Sulfonylation: The final installation of the N,N-dimethylsulfamoyl group is achieved by reacting the N-H pyrazole with N,N-dimethylsulfamoyl chloride.[12][13] This reaction requires a non-nucleophilic base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the sulfur atom.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative analog, 3-methyl-5-(hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide.

Caption: Overall synthetic workflow for a representative analog.

Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This protocol describes the cyclocondensation reaction to form the core pyrazole heterocycle.

| Reagent/Solvent | M.W. | Amount | Moles | Rationale |

| Ethyl Acetoacetate | 130.14 | 1.30 g | 10 mmol | The β-ketoester provides the C3-C4-C5 backbone of the pyrazole. |

| Hydrazine Hydrate (~64%) | 50.06 | 0.50 g | ~10 mmol | Source of the two nitrogen atoms for the heterocycle. |

| Ethanol (Absolute) | 46.07 | 20 mL | - | A polar protic solvent ideal for this condensation reaction. |

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add ethyl acetoacetate (1.30 g, 10 mmol) and absolute ethanol (20 mL).

-

Stir the solution at room temperature and add hydrazine hydrate (0.50 g, ~10 mmol) dropwise over 5 minutes. Caution: The reaction is exothermic.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

-

After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to yield a crude oil or solid. Purify via flash column chromatography on silica gel (gradient elution, 20% to 50% ethyl acetate in hexanes) to afford the title compound as a white solid.

Protocol 2: Reduction to (3-Methyl-1H-pyrazol-5-yl)methanol

This step converts the stable ester functional group into the desired primary alcohol.

| Reagent/Solvent | M.W. | Amount | Moles | Rationale |

| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 154.17 | 1.54 g | 10 mmol | The ester precursor from the previous step. |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.57 g | 15 mmol | A powerful reducing agent for complete ester-to-alcohol conversion. |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | 50 mL | - | Anhydrous aprotic solvent required for LiAlH₄ reactions. |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (30 mL) and carefully add lithium aluminum hydride (0.57 g, 15 mmol) in portions at 0 °C (ice bath).

-

Dissolve the pyrazole ester (1.54 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction by TLC (5% methanol in dichloromethane) until the starting ester is fully consumed.

-

Carefully quench the reaction by cooling the flask to 0 °C and adding dropwise, in sequence: 0.6 mL of water, 0.6 mL of 15% aqueous NaOH, and finally 1.8 mL of water. This procedure (Fieser workup) generates a granular precipitate of aluminum salts that is easy to filter.

-

Stir the resulting white suspension vigorously for 30 minutes at room temperature.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield (3-methyl-1H-pyrazol-5-yl)methanol, which can often be used in the next step without further purification. If needed, recrystallization from ethyl acetate/hexanes can be performed.

Protocol 3: N-Sulfonylation to Yield the Final Product

This is the final step, installing the N,N-dimethylsulfonamide moiety onto the pyrazole N1 position.

| Reagent/Solvent | M.W. | Amount | Moles | Rationale |

| (3-Methyl-1H-pyrazol-5-yl)methanol | 112.13 | 1.12 g | 10 mmol | The key alcohol intermediate. |

| Sodium Hydride (NaH, 60% in mineral oil) | 40.00 | 0.44 g | 11 mmol | A strong, non-nucleophilic base to deprotonate the pyrazole N-H. |

| N,N-Dimethylsulfamoyl Chloride | 143.59 | 1.58 g | 11 mmol | The electrophile that installs the desired sulfonamide group. |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | 50 mL | - | Anhydrous aprotic solvent required for NaH reactions. |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (0.44 g, 11 mmol) in anhydrous THF (25 mL).

-

Dissolve the pyrazole alcohol (1.12 g, 10 mmol) in anhydrous THF (25 mL) and add it dropwise to the NaH suspension at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

-

Add N,N-dimethylsulfamoyl chloride (1.58 g, 11 mmol) dropwise to the reaction mixture at 0 °C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 16 hours (overnight).

-

Monitor the reaction by TLC (50% ethyl acetate in hexanes).

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution, 20% to 60% ethyl acetate in hexanes) to afford the final compound.

Purification and Analytical Characterization

Rigorous purification and characterization are essential to validate the successful synthesis of the target compound.

Caption: General workflow for product purification and analysis.

-

Purification: Flash column chromatography is the most common method for purifying these analogs. For crystalline solids, recrystallization from a suitable solvent system (e.g., isopropanol/water, ethanol/water, or ethyl acetate/hexanes) can be an effective alternative.[14][15]

-

Characterization (Expected Data for 3-methyl-5-(hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide):

-

¹H NMR: Expect characteristic peaks for the pyrazole ring proton (singlet, ~6.2 ppm), the hydroxymethyl CH₂ group (singlet or doublet, ~4.6 ppm), the N,N-dimethyl group (singlet, ~3.0 ppm), and the 3-methyl group (singlet, ~2.3 ppm). The OH proton may be a broad singlet.

-

¹³C NMR: Expect distinct signals for the pyrazole carbons, the hydroxymethyl carbon (~55-60 ppm), the N,N-dimethyl carbons (~38 ppm), and the 3-methyl carbon (~12 ppm).

-

Mass Spectrometry (MS): The calculated mass for C₇H₁₃N₃O₃S is 219.07. Expect to find the [M+H]⁺ ion at m/z 220.08 in high-resolution mass spectrometry.

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield in Step 1 | Incomplete reaction. | Increase reflux time. Ensure molar equivalents of hydrazine are correct. |

| Product is water-soluble. | If product does not precipitate, extract the aqueous layer thoroughly with ethyl acetate or dichloromethane after concentrating the ethanol. | |